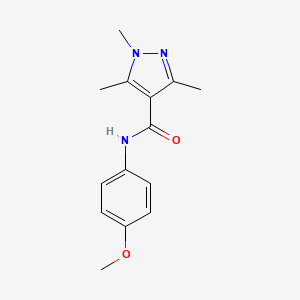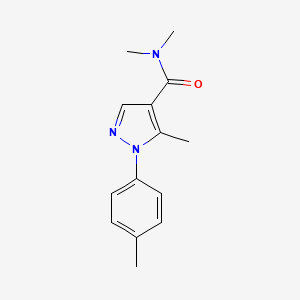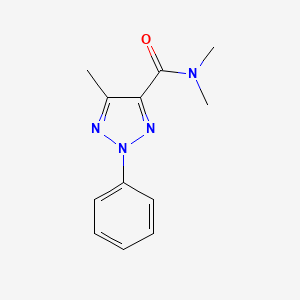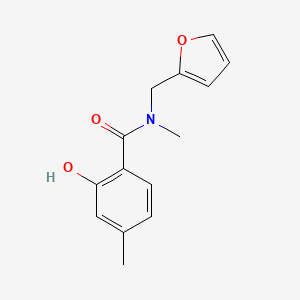
N-(2-chloro-4-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide, commonly known as clopidol, is a synthetic compound that belongs to the class of heterocyclic organic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
作用机制
Clopidol exerts its antimicrobial effects by inhibiting the activity of the enzyme thiamine pyrophosphate (TPP) synthase. TPP is an essential cofactor for several enzymes involved in energy metabolism, and its depletion leads to the death of the microorganism. Clopidol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Clopidol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the uptake of thiamine in bacteria, leading to an increase in the production of TPP. In poultry, clopidol has been shown to improve feed conversion efficiency and reduce the incidence of coccidiosis. Clopidol has also been shown to induce oxidative stress and DNA damage in cancer cells.
实验室实验的优点和局限性
Clopidol has several advantages for use in lab experiments. It is a highly specific inhibitor of TPP synthase, making it a useful tool for studying thiamine metabolism. Additionally, clopidol has been extensively studied and has a well-established mechanism of action. However, clopidol has some limitations for use in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, clopidol has been shown to have some toxicity in animals, which may limit its use in certain experiments.
未来方向
There are several future directions for research on clopidol. One area of research could be to investigate the potential of clopidol as an antitumor agent in vivo. Additionally, further studies could be conducted to explore the mechanism of action of clopidol in bacteria and its potential applications in the development of new antimicrobial agents. Finally, the toxicity of clopidol could be further evaluated to determine its safety for use in animals and humans.
Conclusion:
Clopidol is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties, inhibit the growth of cancer cells, and improve feed conversion efficiency in poultry. Clopidol exerts its effects by inhibiting the activity of TPP synthase, an essential enzyme in energy metabolism. While clopidol has several advantages for use in lab experiments, it also has some limitations, and its toxicity needs to be further evaluated. There are several future directions for research on clopidol, including investigating its potential as an antitumor agent and exploring its mechanism of action in bacteria.
合成方法
Clopidol can be synthesized through a series of chemical reactions, starting with the condensation of 2-chloro-4-methylphenylamine and glyoxylic acid. The resulting intermediate is then reacted with 2-oxoazepan-1-yl acetic acid to yield clopidol. The synthesis of clopidol is a complex process that requires expertise in organic chemistry.
科学研究应用
Clopidol has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been used as a feed additive to prevent coccidiosis in poultry. Clopidol has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, clopidol has been used as a tool to study the role of thiamine metabolism in bacteria.
属性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11-6-7-13(12(16)9-11)17-14(19)10-18-8-4-2-3-5-15(18)20/h6-7,9H,2-5,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVICZBTUBQWMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCCCC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)


![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)




![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)



![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
